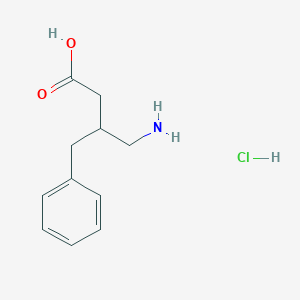

4-Amino-3-benzylbutanoic acid hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Amino-3-benzylbutanoic acid hydrochloride is a chemical compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.7 g/mol It is a derivative of butanoic acid, featuring an amino group at the fourth position and a benzyl group at the third position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-benzylbutanoic acid hydrochloride typically involves the reaction of benzyl bromide with diethyl malonate, followed by hydrolysis and decarboxylation to yield 3-benzylbutanoic acid. This intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the fourth position. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and scalability .

化学反应分析

Types of Reactions: 4-Amino-3-benzylbutanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products Formed:

Oxidation: Nitro or imino derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted benzyl derivatives.

科学研究应用

4-Amino-3-benzylbutanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic effects, including anxiolytic and nootropic properties.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

作用机制

The mechanism of action of 4-Amino-3-benzylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a GABA-mimetic, primarily targeting GABA(B) receptors. This interaction leads to the modulation of neurotransmitter release and neuronal excitability, resulting in its anxiolytic and nootropic effects . Additionally, it may interact with voltage-dependent calcium channels, further influencing its pharmacological profile .

相似化合物的比较

4-Amino-3-phenylbutanoic acid hydrochloride (Phenibut): Similar in structure but with a phenyl group instead of a benzyl group.

Baclofen: A GABA(B) receptor agonist used as a muscle relaxant and antispastic agent.

Uniqueness: 4-Amino-3-benzylbutanoic acid hydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties compared to its analogs. The presence of the benzyl group may influence its binding affinity and selectivity for molecular targets, potentially leading to different therapeutic applications .

生物活性

4-Amino-3-benzylbutanoic acid hydrochloride, commonly known as Phenibut, is a derivative of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a critical role in the central nervous system. This compound has garnered interest due to its psychoactive properties and potential therapeutic applications, particularly in anxiety reduction and cognitive enhancement. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H14ClN1O2, with a molecular weight of approximately 215.67 g/mol. The compound features a chiral center, which contributes to its unique biological activity compared to its enantiomers.

The primary mechanism of action for this compound involves:

- GABA Receptor Modulation : The compound primarily acts on GABA(B) receptors in the central nervous system, which are G protein-coupled receptors that modulate neuronal excitability and neurotransmitter release.

- Calcium Channel Interaction : It may also interact with voltage-dependent calcium channels, influencing neuronal signaling and contributing to its anxiolytic effects .

Biological Activities

This compound exhibits several biological activities:

- Anxiolytic Effects : Research indicates that Phenibut can reduce anxiety levels in various animal models and human studies. Its GABA-mimetic properties help alleviate stress and promote relaxation.

- Cognitive Enhancement : Some studies suggest that the compound may improve cognitive functions such as memory and learning, potentially through its effects on neurotransmission.

- Pain Management : There is emerging evidence that Phenibut may have analgesic properties, similar to other compounds that interact with GABA receptors.

Case Study 1: Withdrawal Symptoms

A notable case involved a 23-year-old male with a history of polysubstance abuse who experienced severe withdrawal symptoms after abruptly discontinuing high doses of Phenibut. Symptoms included psychomotor agitation, hallucinations, and tachycardia. The patient required intensive care management due to the severity of his symptoms, highlighting the potential risks associated with abrupt cessation of Phenibut use .

Case Study 2: Therapeutic Use in Anxiety Disorders

In another study, patients diagnosed with generalized anxiety disorder were administered Phenibut as part of their treatment regimen. Results indicated significant reductions in anxiety levels compared to baseline measurements, suggesting its efficacy as an adjunct therapy for anxiety disorders.

Research Findings

Recent research has focused on both the therapeutic potential and safety profile of this compound:

- Therapeutic Applications : Investigations into its use for treating conditions such as anxiety disorders and post-traumatic stress disorder (PTSD) have shown promising results.

- Safety Concerns : While many users report positive effects, there are concerns regarding dependency and withdrawal symptoms associated with long-term use. Studies emphasize the importance of monitoring usage patterns to mitigate risks .

Comparative Analysis

| Compound Name | Mechanism of Action | Primary Applications |

|---|---|---|

| 4-Amino-3-benzylbutanoic acid HCl | GABA receptor modulation | Anxiety reduction, cognitive enhancement |

| Baclofen | GABA(B) receptor agonist | Muscle spasticity treatment |

| Gabapentin | Calcium channel modulation | Neuropathic pain relief |

属性

IUPAC Name |

3-(aminomethyl)-4-phenylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c12-8-10(7-11(13)14)6-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXYHBRBRDIKQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。